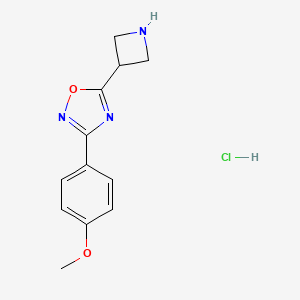

![molecular formula C10H11NS2 B1379115 1-([2,2'-Bithiophen]-5-yl)ethan-1-amine CAS No. 632339-12-9](/img/structure/B1379115.png)

1-([2,2'-Bithiophen]-5-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

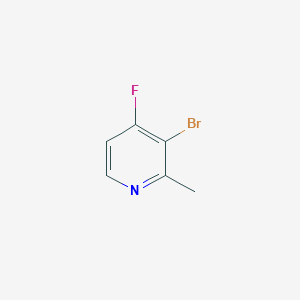

“1-([2,2’-Bithiophen]-5-yl)ethan-1-amine” is a type of amine. Amines are organic compounds that contain and are often based on one or more atoms of nitrogen . They can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .

Synthesis Analysis

The synthesis of amines can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted .Molecular Structure Analysis

The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis

Amines can undergo various chemical reactions. For instance, they can participate in nucleophilic addition to a carbonyl group to form an imine .Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. For instance, they have infrared absorptions in the 3300–3360 cm−1 region . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra .Wissenschaftliche Forschungsanwendungen

Optical Properties in Synthetic Materials

1-([2,2'-Bithiophen]-5-yl)ethan-1-amine and its derivatives demonstrate noteworthy optical properties. Studies like that of Lukes et al. (2003) have explored the optical characteristics of similar compounds, focusing on the electron absorption spectra and demonstrating their potential applications in the field of synthetic metals and materials with specific optical requirements (Lukes et al., 2003).

Material Synthesis for Electronics

The compound's derivatives have been utilized in the synthesis of materials for electronic applications. For instance, Wei et al. (2021) synthesized a selenophene-containing conjugated organic ligand, incorporating a derivative of 1-([2,2'-Bithiophen]-5-yl)ethan-1-amine, which exhibited high performance in field-effect transistors and light-emitting diode devices (Wei et al., 2021).

Polymerization and Conductivity Studies

The role of this compound in polymerization processes has been investigated. Sato and Hiroi (1996) researched the electrochemical polymerization of derivatives, noting their significant conductivities and potential applications in creating conductive materials (Sato & Hiroi, 1996).

Synthesis of Schiff Bases

This compound has been used in the synthesis of Schiff bases, as explored by Benachenhou, Mesli, and Guilard (2013). Their research demonstrates its versatility in forming novel compounds with potential applications in various fields of chemistry (Benachenhou et al., 2013).

Electrochromic Properties

Studies have also focused on the electrochromic properties of related compounds. For example, Krompiec et al. (2011) synthesized a polymer with alternating blocks of diquat-quaterthiophene, demonstrating its reversible oxidation and reduction, which is crucial for electrochromic applications (Krompiec et al., 2011).

Wirkmechanismus

The mechanism of action of amines can be complex and depends on their specific structure and the biological system they interact with. For instance, trace amine-associated receptor 1 (TAAR1) senses a spectrum of endogenous amine-containing metabolites (EAMs) to mediate diverse psychological functions .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-thiophen-2-ylthiophen-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRJJYPZEAACBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)